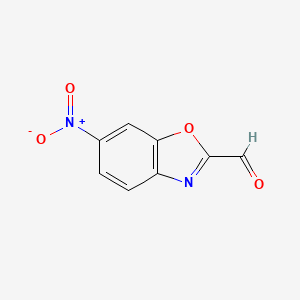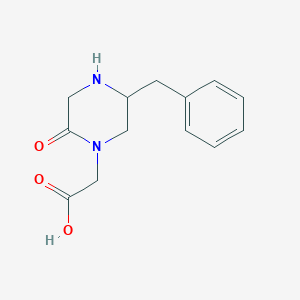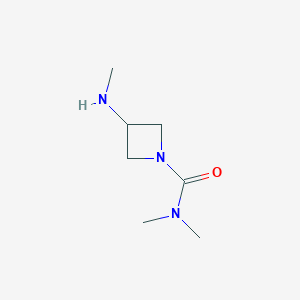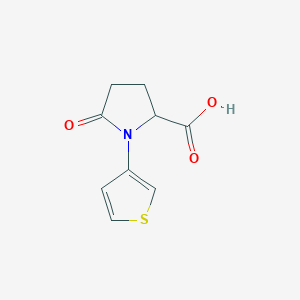
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene derivatives with pyrrolidine-2,5-dione. One common method includes the condensation of thiophene-3-carboxylic acid with pyrrolidine-2,5-dione under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions or the use of green solvents can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A precursor in the synthesis of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid.
Thiophene-3-carboxylic acid: Another precursor used in the synthesis.
Pyrrolizines: Compounds with similar structural features and biological activities
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a pyrrolidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds .
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
5-oxo-1-thiophen-3-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8-2-1-7(9(12)13)10(8)6-3-4-14-5-6/h3-5,7H,1-2H2,(H,12,13) |
Clave InChI |
CVICKJMGOWUMJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


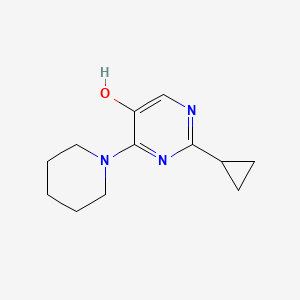
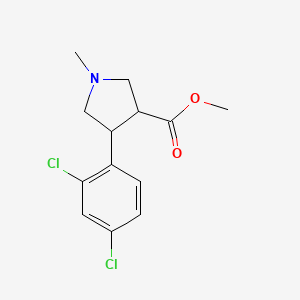

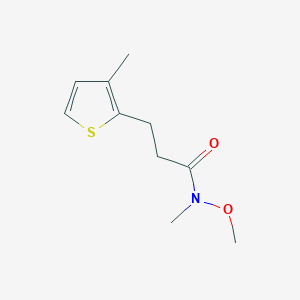
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
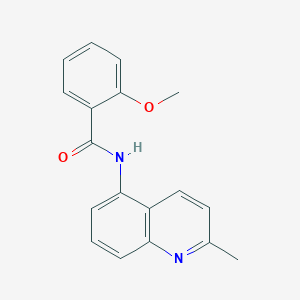
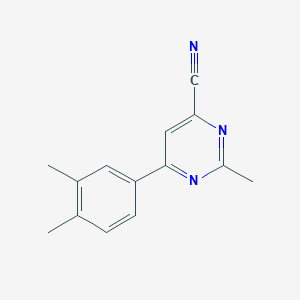
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

